[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate
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Overview
Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidin-2-ylsulfanylmethyl intermediate, which is then reacted with a pyran-3-yl derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include sulfur-containing compounds, pyrimidine derivatives, and various catalysts to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The pyrimidin-2-ylsulfanylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its therapeutic potential. Preliminary studies suggest it may have anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for producing high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Trimethoxyphenylsilane
- 2-Bromo-5-methylpyridine
Uniqueness
Compared to similar compounds, [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate stands out due to its unique combination of functional groups. This structural diversity allows for a broader range of chemical reactions and applications, making it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c18-11-7-10(9-23-15-16-4-2-5-17-15)21-8-13(11)22-14(19)12-3-1-6-20-12/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQDJZLXKLEMDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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